methyl 5,7-difluoro-1H-indole-3-carboxylate methyl 5,7-difluoro-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 681288-42-6
VCID: VC15964746
InChI: InChI=1S/C10H7F2NO2/c1-15-10(14)7-4-13-9-6(7)2-5(11)3-8(9)12/h2-4,13H,1H3
SMILES:
Molecular Formula: C10H7F2NO2
Molecular Weight: 211.16 g/mol

methyl 5,7-difluoro-1H-indole-3-carboxylate

CAS No.: 681288-42-6

Cat. No.: VC15964746

Molecular Formula: C10H7F2NO2

Molecular Weight: 211.16 g/mol

* For research use only. Not for human or veterinary use.

methyl 5,7-difluoro-1H-indole-3-carboxylate - 681288-42-6

Specification

CAS No. 681288-42-6
Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
IUPAC Name methyl 5,7-difluoro-1H-indole-3-carboxylate
Standard InChI InChI=1S/C10H7F2NO2/c1-15-10(14)7-4-13-9-6(7)2-5(11)3-8(9)12/h2-4,13H,1H3
Standard InChI Key MSEWYDOGKHOHAA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CNC2=C1C=C(C=C2F)F

Introduction

Physicochemical and Structural Properties

Molecular Characteristics

The compound’s molecular structure (Figure 1) features a planar indole core substituted with fluorine atoms at positions 5 and 7 and a methyl ester at position 3. Key physicochemical data are summarized below:

PropertyValue
Molecular FormulaC10H7F2NO2\text{C}_{10}\text{H}_{7}\text{F}_{2}\text{NO}_{2}
Molecular Weight211.165 g/mol
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
Boiling Point331.3±37.0C331.3 \pm 37.0^\circ \text{C}
Flash Point154.2±26.5C154.2 \pm 26.5^\circ \text{C}
LogP2.77
Vapor Pressure0.0±0.7mmHg0.0 \pm 0.7 \, \text{mmHg} at 25°C

The high LogP value indicates significant lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The fluorine atoms contribute to this lipophilicity while also stabilizing the molecule against oxidative metabolism .

Spectroscopic Features

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the fluorine and ester groups. For example, 19F^{19}\text{F} NMR typically shows two singlets corresponding to the 5- and 7-fluorine atoms, while 1H^{1}\text{H} NMR resolves the aromatic protons and methyl ester group . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 211.044479 .

Synthesis and Characterization

Synthetic Routes

The synthesis of methyl 5,7-difluoro-1H-indole-3-carboxylate involves multi-step functionalization of the indole core. A common approach includes:

  • Fluorination: Electrophilic fluorination using agents like Selectfluor® at positions 5 and 7.

  • Esterification: Introduction of the methyl ester via reaction with methyl chloride or dimethyl carbonate under basic conditions .

  • Protection/Deprotection: Temporary protection of the indole nitrogen with a tosyl group during synthesis, followed by deprotection using acidic or basic conditions .

For instance, a related 5,7-difluoroindole derivative was synthesized via a Suzuki-Miyaura coupling, achieving a yield of 63% after purification by column chromatography .

Purification and Analytical Validation

Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients. Purity assessment via reverse-phase HPLC (>95%) and structural confirmation through 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical . Thermal stability studies using differential scanning calorimetry (DSC) are recommended due to the lack of reported melting points .

Biological Activities and Mechanisms

Metabolic Stability

Fluorination at positions 5 and 7 mitigates metabolism by cytochrome P450 enzymes and aldehyde oxidase, as observed in analog 11a . This stability is attributed to the fluorine atoms’ steric and electronic effects, which block oxidative dealkylation and hydrolysis .

Structural Analogs and Comparative Analysis

Positional Isomerism Effects

Comparative data highlight the impact of fluorine substitution patterns:

CompoundFluorine PositionsLogPAntiviral EC50_{50} (nM)
Methyl 5,7-difluoro-1H-indole-3-carboxylate5,72.77N/A
Methyl 3,6-difluoro-1H-indole-2-carboxylate3,62.9285
5,7-Difluoro-1H-indole-2-carboxylic acid5,71.8912

The 5,7-difluoro configuration optimizes target binding due to complementary electrostatic interactions, whereas 3,6-substitution reduces potency .

Carboxylic Acid vs. Ester Derivatives

Replacing the methyl ester with a carboxylic acid (e.g., 5,7-difluoro-1H-indole-2-carboxylic acid) decreases LogP from 2.77 to 1.89, enhancing solubility but requiring prodrug strategies for cellular uptake .

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